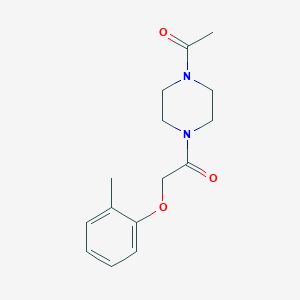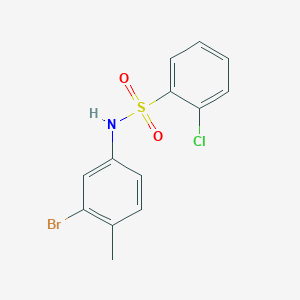
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide, also known as BMS, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is synthesized using a specific method that involves the reaction of 3-bromo-4-methylphenylamine with 2-chlorobenzenesulfonyl chloride. The resulting product has been shown to have a range of biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.
Mecanismo De Acción
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is an important process in various physiological processes. The inhibition of carbonic anhydrase by N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects. One of the primary effects of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide is the inhibition of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate. This decrease in bicarbonate production has been shown to have a range of effects on physiological processes such as acid-base balance, respiration, and renal function. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has also been shown to have anticonvulsant, antitumor, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has several advantages for use in laboratory experiments. It is a well-studied compound with a reliable synthesis method, making it easy to obtain and use in experiments. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has also been shown to have a range of biochemical and physiological effects, making it a versatile tool compound for studying various biological processes. However, N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide also has some limitations for use in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide. One area of research is the development of new analogs of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide that have improved properties such as increased solubility and longer half-life. Another area of research is the study of the role of carbonic anhydrase in various diseases and the potential use of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide as a therapeutic agent. Additionally, N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide can be used as a tool compound for studying the role of sulfonamides in biological systems, which can lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide involves the reaction of 3-bromo-4-methylphenylamine with 2-chlorobenzenesulfonyl chloride in a solvent such as dichloromethane or chloroform. The reaction is typically carried out at room temperature under nitrogen gas and with the addition of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been shown to be efficient and reliable, producing high yields of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been extensively studied for its potential use in various scientific applications. One of the primary uses of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide is as a tool compound for studying the role of sulfonamides in biological systems. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes. This inhibition has been used to study the role of carbonic anhydrase in various diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-9-6-7-10(8-11(9)14)16-19(17,18)13-5-3-2-4-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCIZSYZDVKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)

![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
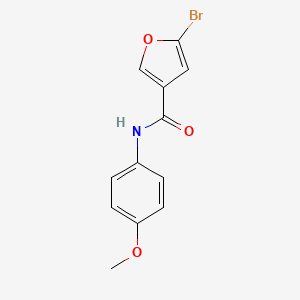

![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)
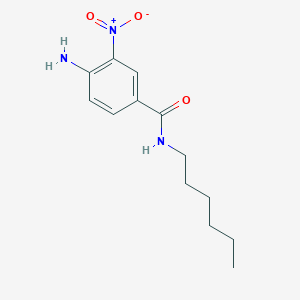
![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)
![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)

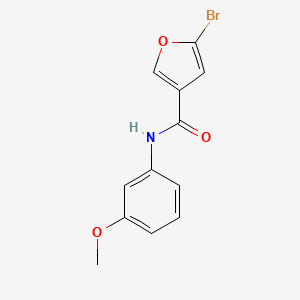
![N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)
